molecular formula C17H12BrN3O B5910266 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide

5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide

Cat. No. B5910266
M. Wt: 354.2 g/mol
InChI Key: YZNDMOZUBYHJTK-JMIUGGIZSA-N
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Description

5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide, also known as BNH, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. BNH belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is not fully understood. However, it has been suggested that 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide induces apoptosis in cancer cells by activating the caspase cascade. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. In neurological disorders, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been proposed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain and improves cognitive function.
Biochemical and Physiological Effects
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide induces apoptosis by activating the caspase cascade, leading to the breakdown of cellular components. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls, leading to cell death. In neurological disorders, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity and yield. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is also stable under a range of conditions, making it suitable for long-term storage. However, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has some limitations for lab experiments. It is highly reactive and can be toxic at high concentrations, requiring careful handling and disposal. Additionally, the mechanism of action of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

For research on 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide include the development of new derivatives, investigation of the mechanism of action, exploration of its antimicrobial activity, and study of its safety and toxicity.

Synthesis Methods

The synthesis of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide involves the reaction of 5-bromo-2-hydrazinylpyridine-3-carboxaldehyde with 1-naphthylamine in the presence of acetic acid. The resulting product is purified by recrystallization to obtain 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide in a high yield. This method has been optimized to produce 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide with high purity and yield, making it suitable for large-scale production.

Scientific Research Applications

5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-bromo-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O/c18-15-8-14(9-19-11-15)17(22)21-20-10-13-6-3-5-12-4-1-2-7-16(12)13/h1-11H,(H,21,22)/b20-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNDMOZUBYHJTK-JMIUGGIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N'~3~-[(Z)-1-(1-naphthyl)methylidene]nicotinohydrazide

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